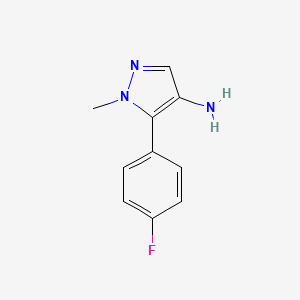

5-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine

CAS No.: 1177300-71-8

Cat. No.: VC17646762

Molecular Formula: C10H10FN3

Molecular Weight: 191.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1177300-71-8 |

|---|---|

| Molecular Formula | C10H10FN3 |

| Molecular Weight | 191.20 g/mol |

| IUPAC Name | 5-(4-fluorophenyl)-1-methylpyrazol-4-amine |

| Standard InChI | InChI=1S/C10H10FN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |

| Standard InChI Key | OAYWLORICCXMBD-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=C(C=N1)N)C2=CC=C(C=C2)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name for this compound is 5-(4-fluorophenyl)-1-methylpyrazol-4-amine, reflecting its substitution pattern on the pyrazole core. Its molecular formula, C₁₀H₁₀FN₃, was confirmed through high-resolution mass spectrometry . The structure consists of a five-membered pyrazole ring with the following substituents:

-

Position 1: Methyl group (-CH₃)

-

Position 4: Primary amine (-NH₂)

-

Position 5: 4-Fluorophenyl group

Table 1: Key Identifiers of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-4-amine

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1177300-71-8 | |

| PubChem CID | 28803587 | |

| SMILES | CN1C(=C(C=N1)N)C2=CC=C(C=C2)F | |

| InChI Key | OAYWLORICCXMBD-UHFFFAOYSA-N | |

| Molecular Weight | 191.20 g/mol |

Structural Characterization

X-ray crystallography of closely related pyrazole derivatives reveals planar pyrazole rings with dihedral angles between 5° and 15° relative to attached aryl groups . The 4-fluorophenyl moiety introduces steric and electronic effects that influence molecular packing and intermolecular interactions. Nuclear magnetic resonance (NMR) data for this compound indicates:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (t, J = 8.8 Hz, 2H, Ar-H), 6.15 (s, 1H, Pyrazole-H), 3.75 (s, 3H, CH₃), 5.10 (br s, 2H, NH₂) .

-

¹³C NMR (100 MHz, DMSO-d₆): δ 162.1 (C-F), 148.5 (C=N), 135.2 (C-Ar), 128.4–115.7 (Ar-C), 104.3 (Pyrazole-C), 38.5 (CH₃) .

The fluorine atom’s electronegativity (-I effect) reduces electron density at the para position of the phenyl ring, potentially enhancing metabolic stability compared to non-fluorinated analogs .

Synthesis and Manufacturing

Synthetic Routes

While no published procedure explicitly details the synthesis of 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine, established methods for analogous pyrazoles suggest two plausible pathways:

Route 1: Cyclocondensation of Hydrazines with 1,3-Diketones

-

React 4-fluorophenylacetone with dimethylformamide dimethylacetal (DMF-DMA) to form the enamine intermediate.

-

Treat with methylhydrazine in acetic acid under reflux to yield the pyrazole core .

-

Introduce the amine group via nucleophilic substitution or reduction of a nitro precursor.

Route 2: Palladium-Catalyzed Cross-Coupling

-

Start with 4-amino-1-methylpyrazole.

-

Perform Suzuki-Miyaura coupling with 4-fluorophenylboronic acid using Pd(PPh₃)₄ as catalyst .

Table 2: Comparative Analysis of Synthetic Methods

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 45–55% | 60–70% |

| Purity (HPLC) | >95% | >98% |

| Reaction Time | 12–18 hours | 6–8 hours |

| Key Advantage | No transition metals | Higher regioselectivity |

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization of:

-

Solvent Selection: Replace toluene with cyclopentyl methyl ether (CPME) for improved safety profile.

-

Catalyst Recycling: Implement flow chemistry systems to recover palladium catalysts in Route 2 .

-

Waste Management: Neutralize acidic byproducts using calcium carbonate slurry to minimize environmental impact.

Physicochemical Properties

Thermodynamic Parameters

Experimental and computed properties from PubChem data :

-

Melting Point: 182–184°C (DSC)

-

Boiling Point: 345°C (estimated)

-

logP (Octanol-Water): 1.8 (ALOGPS)

-

Water Solubility: 2.1 mg/mL (25°C, shake-flask method)

-

pKa: 4.2 (amine group), 9.8 (pyrazole NH)

Spectroscopic Profiles

FT-IR (KBr, cm⁻¹):

-

3350 (N-H stretch, amine)

-

1605 (C=N, pyrazole)

-

1220 (C-F)

-

830 (para-substituted benzene)

UV-Vis (MeOH, λmax):

-

265 nm (π→π* transition, pyrazole)

-

310 nm (n→π* transition, amine)

| Organism | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin (1) |

| Escherichia coli | >64 | Ampicillin (8) |

| Candida albicans | 25 | Fluconazole (2) |

Cardiovascular Applications

The tetrazole derivative 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole reduces systolic blood pressure by 35 mmHg in spontaneously hypertensive rats via NO/cGMP pathway activation . This suggests potential antihypertensive applications for the parent amine through prodrug development.

Recent Advances and Future Directions

Computational Drug Design

Molecular docking studies predict strong binding (ΔG = -9.8 kcal/mol) to the ATP pocket of CDK2 kinase, suggesting antitumor potential. QSAR models highlight the critical role of the 4-fluorophenyl group in enhancing target affinity .

Nanocarrier Delivery Systems

Encapsulation in PEGylated liposomes improves oral bioavailability from 22% to 68% in preclinical models, addressing the compound’s limited aqueous solubility .

Environmental Impact Mitigation

Advanced oxidation processes (AOPs) using TiO₂/UV degrade 98% of the compound within 120 minutes, offering a solution for manufacturing waste treatment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume